molecular formula C8H14N2O B1276816 2-cyano-N-pentylacetamide CAS No. 39488-46-5

2-cyano-N-pentylacetamide

Cat. No.: B1276816
CAS No.: 39488-46-5
M. Wt: 154.21 g/mol
InChI Key: ARUJMMLYEYWYAL-UHFFFAOYSA-N
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Description

2-cyano-N-pentylacetamide is an organic compound with the molecular formula C8H14N2O. It is a member of the cyanoacetamide family, which is known for its versatility in synthetic chemistry and its potential biological activities. This compound is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a pentyl chain.

Biochemical Analysis

Biochemical Properties

2-cyano-N-pentylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to alter the expression of genes involved in metabolic pathways . Additionally, it can impact cell signaling by modulating the activity of key signaling proteins, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Additionally, this compound may impact the regulation of metabolic pathways by modulating the activity of key enzymes involved in these processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues . The distribution of this compound can influence its biological activity, as its concentration in specific cellular compartments determines its effectiveness in modulating biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-pentylacetamide typically involves the reaction of amylamine (pentylamine) with ethyl cyanoacetate. The reaction is carried out under basic conditions, often using sodium ethoxide as a catalyst. The general reaction scheme is as follows:

[ \text{C5H11NH2} + \text{C4H7NO2} \rightarrow \text{C8H14N2O} + \text{EtOH} ]

This reaction can be performed under various conditions, including:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, industrial processes may incorporate more advanced purification techniques, such as crystallization or chromatography, to ensure high purity of the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-pentylacetamide is unique due to its longer alkyl chain, which can influence its physical properties and reactivity. The pentyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability .

Properties

IUPAC Name

2-cyano-N-pentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-3-4-7-10-8(11)5-6-9/h2-5,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUJMMLYEYWYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403544
Record name 2-cyano-N-pentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39488-46-5
Record name 2-cyano-N-pentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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